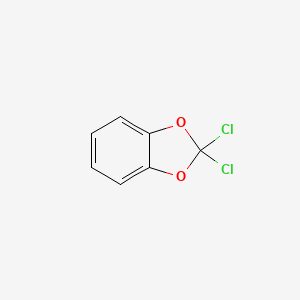

2,2-Dichloro-1,3-benzodioxole

Descripción general

Descripción

2,2-Dichloro-1,3-benzodioxole is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of 1,3-benzodioxole, where two chlorine atoms are substituted at the 2-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-Dichloro-1,3-benzodioxole can be synthesized by reacting 1,3-benzodioxole with chlorine in the presence of a radical initiator. The reaction typically occurs in a solvent such as benzotrifluoride . The process involves the chlorination of 1,3-benzodioxole, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient radical initiators and controlled reaction environments are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dichloro-1,3-benzodioxole undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as hydroxyl and thiol groups, leading to the formation of substituted products.

Reduction Reactions: It can be reduced to form 2,2-difluoro-1,3-benzodioxole using potassium fluoride in the presence of a catalyst.

Common Reagents and Conditions

Chlorine: Used in the initial synthesis of this compound.

Potassium Fluoride: Used in the reduction reaction to form 2,2-difluoro-1,3-benzodioxole.

Radical Initiators: Essential for the chlorination process.

Major Products Formed

2,2-Difluoro-1,3-benzodioxole: Formed through the reduction of this compound.

Substituted Benzodioxoles: Formed through substitution reactions with nucleophiles.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Derivatives

One of the primary applications of 2,2-dichloro-1,3-benzodioxole is its conversion to 2,2-difluoro-1,3-benzodioxole through a chlorine-fluorine exchange reaction. This process typically involves the use of potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride. The reaction conditions are usually maintained at low temperatures (between -10°C and 0°C) to optimize yields .

Table 1: Reaction Conditions for Synthesis of 2,2-Difluoro-1,3-benzodioxole

| Reactants | Catalyst | Temperature | Yield |

|---|---|---|---|

| This compound | Potassium fluoride | -10°C to 0°C | Up to 95% |

| This compound | Sodium hydrogen fluoride | -10°C to 0°C | Variable |

| This compound | Quaternary ammonium salts | -10°C to 0°C | Variable |

This transformation is significant as 2,2-difluoro-1,3-benzodioxole is widely utilized in the synthesis of agrochemicals and pharmaceuticals .

Role in Agrochemical Development

The fluorinated derivatives produced from this compound have been found to enhance the efficacy and stability of agrochemicals. These compounds can act as fungicides and insecticides due to their unique chemical properties that improve bioavailability and reduce degradation in environmental conditions .

Biodegradation Studies

Recent studies have investigated the biodegradation of compounds derived from this compound. For instance, research demonstrated that specific bacterial strains could metabolize these compounds effectively, releasing free fluoride ions during the process. This indicates potential pathways for bioremediation strategies that utilize microorganisms to break down harmful chemical residues in agricultural settings .

Analytical Applications

In analytical chemistry, this compound can be separated and analyzed using high-performance liquid chromatography (HPLC). The compound can be effectively analyzed on specific HPLC columns under optimized conditions involving acetonitrile and water as mobile phases. This application is crucial for quality control in pharmaceutical manufacturing processes where purity and concentration must be accurately assessed .

Table 2: HPLC Analysis Conditions for this compound

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Column Type | Newcrom R1 HPLC column |

| Detection Method | Mass Spectrometry (MS) compatible |

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis of 2,2-difluoro-1,3-benzodioxole from its dichloro precursor highlighted various reaction parameters affecting yield. The researchers found that adjusting the concentration of potassium fluoride and maintaining anhydrous conditions significantly improved product yields .

Case Study: Environmental Impact Assessment

Another investigation examined the environmental impact of using fluorinated compounds derived from this compound in agricultural practices. It was noted that while these compounds provided effective pest control solutions, their persistence in soil raised concerns about long-term ecological effects .

Mecanismo De Acción

The mechanism of action of 2,2-Dichloro-1,3-benzodioxole involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly reactive, allowing it to form covalent bonds with various nucleophilic groups. This reactivity is exploited in its use as an intermediate in chemical syntheses .

Comparación Con Compuestos Similares

Similar Compounds

2,2-Difluoro-1,3-benzodioxole: A fluorinated derivative with similar reactivity but different chemical properties.

1,3-Benzodioxole: The parent compound without the chlorine substitutions.

Uniqueness

2,2-Dichloro-1,3-benzodioxole is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo substitution and reduction reactions makes it a valuable intermediate in various chemical processes .

Actividad Biológica

Overview

2,2-Dichloro-1,3-benzodioxole (DCBD) is an organic compound with the molecular formula CHClO. It is a derivative of 1,3-benzodioxole, characterized by the substitution of two chlorine atoms at the 2-position. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and toxicology.

DCBD is synthesized through the chlorination of 1,3-benzodioxole in the presence of a radical initiator. The reaction typically utilizes solvents like benzotrifluoride to enhance yield and purity. The molecular structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.

1. Enzyme Interaction

DCBD has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to enzyme inhibition, affecting metabolic pathways and potentially leading to toxicological effects due to the accumulation of substrates that are normally processed by these enzymes .

2. Cellular Effects

Research indicates that DCBD influences cell signaling pathways by modulating levels of reactive oxygen species (ROS). Elevated ROS can induce oxidative stress, impacting gene expression related to antioxidant defense mechanisms. This modulation can disrupt cellular metabolism by inhibiting key metabolic enzymes.

3. Anticancer Potential

Studies have explored the anticancer properties of benzodioxole derivatives, including DCBD. These compounds have demonstrated anti-tumor activity by promoting apoptosis and inhibiting cancer cell proliferation through various mechanisms such as oxidative stress induction and enzyme inhibition . For instance, certain derivatives have been shown to enhance the efficacy of arsenicals in treating leukemia by prolonging their action in the bloodstream .

4. Anti-hyperlipidemic Effects

Recent findings suggest that benzodioxole derivatives exhibit significant anti-hyperlipidemic properties. In animal models, compounds derived from DCBD have reduced plasma lipid levels and improved liver function markers, indicating potential therapeutic applications for lipid-related disorders .

The biological activity of DCBD can be attributed to several mechanisms:

- Enzyme Inhibition : Binding to cytochrome P450 enzymes results in reduced metabolic activity.

- Oxidative Stress Modulation : By altering ROS levels, DCBD influences cellular signaling and gene expression.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through oxidative stress pathways.

Case Study 1: Enzyme Interaction

A study demonstrated that long-term exposure to DCBD led to persistent changes in cellular metabolism and gene expression profiles in liver cells. The compound inhibited cytochrome P450 activity, resulting in altered drug metabolism and potential toxicity.

Case Study 2: Anticancer Activity

In vitro studies on leukemia cell lines showed that DCBD derivatives significantly inhibited cell growth and induced apoptosis. The mechanism involved the inhibition of thioredoxin system enzymes, leading to increased oxidative stress and subsequent cancer cell death .

Data Table: Biological Activities of DCBD Derivatives

Propiedades

IUPAC Name |

2,2-dichloro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNKOUVBELKKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452991 | |

| Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2032-75-9 | |

| Record name | 2,2-Dichloro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1,3-benzodioxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1,3-benzodioxol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dichloro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2,2-Dichloro-1,3-benzodioxole in polymer chemistry?

A1: this compound serves as a valuable monomer in the synthesis of polyorthocarbonates. It reacts with various aromatic diphenols, leading to the formation of these polymers. [, ] This reaction proceeds through a step-growth polymerization mechanism with the elimination of hydrogen chloride. []

Q2: The synthesis of polyorthocarbonates using this compound demonstrates interesting kinetic features. Could you elaborate on this?

A2: Research indicates that the highest molecular weight polyorthocarbonate is achieved when this compound is in slight excess (approximately 0.7 equivalent) relative to the diphenol. [] This contradicts the typical expectation in step-growth polymerization, where a strict stoichiometric balance is usually preferred. This phenomenon can be attributed to the difference in reaction rates between the first and second nucleophilic displacement steps involving this compound. The second displacement, involving the monochloride intermediate, proceeds significantly faster than the initial reaction with the diphenol. [] This difference in reactivity is likely influenced by the anomeric effect, as suggested by semiempirical molecular orbital calculations. []

Q3: What are the characteristics and applications of poly(monocyclic orthocarbonates) derived from this compound?

A3: Poly(monocyclic orthocarbonates) synthesized from this compound are generally amorphous and exhibit good film-forming properties. [] The molecular weight of these polymers varies depending on the chosen diphenol, with higher molecular weights observed when using diphenols with increased nucleophilicity. [] These polymers possess glass transition temperatures (Tg) ranging from 88-135 °C and demonstrate reasonable thermal stability, with a 10% weight loss observed around 340 °C under nitrogen. []

Q4: Can this compound be utilized to synthesize other compounds besides polymers?

A4: Yes, this compound can be used to synthesize other valuable compounds. For example, it reacts with p-nitrophenol to yield 2,2-di-(p-nitrophenoxy)-1,3-benzodioxole. [] This compound has been characterized using IR, 1H NMR, and X-ray single crystal diffraction, revealing its unique structural features and supramolecular organization through hydrogen bonding and π-π stacking. [] Additionally, this compound can be used as a starting material to synthesize 2,2-difluoro-1,3-benzodioxol-4-aldehyde, a valuable intermediate in pharmaceutical and agrochemical production. []

Q5: How is 2,2-difluoro-1,3-benzodioxol-4-aldehyde synthesized from this compound?

A5: The synthesis of 2,2-difluoro-1,3-benzodioxol-4-aldehyde from this compound involves a multistep process. Starting with 4-methyl-2,2-dichloro-1,3-benzodioxole, it undergoes chlorination, fluorination, bromination, and finally hydrolysis to yield the desired aldehyde. [] This optimized procedure results in a good yield (62.3%) and high purity (97.2%) of the final product, confirmed by 1H NMR and MS analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.